molecular formula C10H9BrO3 B1266032 3-(4-Bromobenzoyl)propionic acid CAS No. 6340-79-0

3-(4-Bromobenzoyl)propionic acid

Cat. No.: B1266032
CAS No.: 6340-79-0
M. Wt: 257.08 g/mol
InChI Key: ZODFRCZNTXLDDW-UHFFFAOYSA-N
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Description

3-(4-Bromobenzoyl)propionic acid is an organic compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom attached to a benzoyl group, which is further connected to a propionic acid moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-(4-Bromobenzoyl)propionic acid typically involves the esterification of 4-bromobenzoic acid. The process begins with the reaction of 4-bromobenzoic acid with anhydrous alcohols in the presence of an acid catalyst. This esterification reaction forms an ester intermediate, which is then hydrolyzed to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromobenzoyl)propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Formation of substituted benzoyl derivatives.

    Reduction Reactions: Formation of benzyl alcohol derivatives.

    Oxidation Reactions: Formation of higher carboxylic acids.

Scientific Research Applications

3-(4-Bromobenzoyl)propionic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Bromobenzoyl)propionic acid involves its interaction with specific molecular targets. The bromine atom in the benzoyl group can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The propionic acid moiety can interact with enzymes and proteins, modulating their activity and function. These interactions are crucial for the compound’s effects in various biological and chemical processes[5][5].

Comparison with Similar Compounds

Comparison: 3-(4-Bromobenzoyl)propionic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties such as higher reactivity in substitution reactions and specific halogen bonding interactions. Compared to its chloro, fluoro, and methyl analogs, the bromine derivative exhibits different reactivity patterns and binding affinities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-(4-bromophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODFRCZNTXLDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70212815
Record name 3-(4-Bromobenzoyl)propionic acid
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Molecular Weight

257.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6340-79-0
Record name 4-Bromo-γ-oxobenzenebutanoic acid
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Record name 3-(4-Bromobenzoyl)propionic acid
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Record name 3-(4-Bromobenzoyl)propionic acid
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Record name 3-(4-bromobenzoyl)propionic acid
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Synthesis routes and methods I

Procedure details

AlCl3 (128.8 g, 0.97 mol) was added by portions within 20 min to a suspension of succinic anhydride (44.3 g, 0.44 mol) and bromobenzene (100 ml, 0.99 mol) in DCM (500 ml) while the reaction flask was cooled in a water bath. After 1 h30 min at RT, the reaction mixture was refluxed for 2 h. After cooling, the reaction medium was slowly poured into a mixture of ice (1.5 l) and concentrated HCl (100 ml). The precipitate was washed twice with water, with isopropanol, and finally with pentane. After drying 4-(4-bromophenyl)-4-oxobutyric acid was obtained as an off-white solid (86.4 g, mp=148° C.). 1H NMR (CDCl3): 7.85 (2H, d, J=8.5 Hz), 7.62 (2H, d, J=8.5 Hz), 3.28 (2H, t, J=6.5 Hz), 2.82 (2H, t, J=6.5 Hz).
Name
Quantity
128.8 g
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1.5 L
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Anhydrous aluminum trichloride (29.1 g, 218 mmol) was suspended in dichloromethane (120 mL) and cooled to 0° C. Bromobenzene (35.1 g, 224 mmol) was added carefully. When the addition was complete, succinic anhydride (10.0 g, 100 mmol) was added in ten portions carefully. Then the mixture was warmed to room temperature and stirred for 4 h. TLC showed the reaction was complete, 6N HCl (50 mL) was added dropwise. The solid was filtered, washed with distilled water (10 mL×2) and dried in vacuo to afford A-1 as a white solid (22 g, yield 82%).
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
35.1 g
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
120 mL
Type
solvent
Reaction Step Five
Name
Yield
82%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using 3-(4-Bromobenzoyl)propionic acid in the synthesis of new drug candidates?

A1: this compound serves as a crucial starting material for synthesizing a series of 2-[3-(4-bromophenyl)propan-3-one]-5-(substituted phenyl)-1,3,4-oxadiazoles. Researchers chose this compound specifically due to the presence of its carboxylic acid group. [] This group allows for a cyclization reaction to form the 1,3,4-oxadiazole nucleus, which is known to exhibit various biological activities. The study demonstrated that incorporating this compound into the 1,3,4-oxadiazole structure led to compounds with promising anti-inflammatory and analgesic properties, surpassing the activities of the parent compound while also demonstrating reduced ulcerogenic effects. []

Q2: How do researchers confirm the structure of the synthesized 1,3,4-oxadiazole derivatives?

A2: After synthesizing the novel 1,3,4-oxadiazole derivatives, researchers employed several spectroscopic techniques to confirm their structures. These techniques included Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance spectroscopy (1H NMR), and mass spectrometry. [] These analytical methods provide detailed information about the functional groups, connectivity, and molecular weight of the synthesized compounds, confirming their identity and purity.

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